molecular formula C16H11ClN2O2S3 B2721145 (E)-N-(2-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide CAS No. 637318-30-0

(E)-N-(2-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

Cat. No.: B2721145
CAS No.: 637318-30-0
M. Wt: 394.91
InChI Key: IGYIYNGNIZBUGG-MDWZMJQESA-N
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Description

(E)-N-(2-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry and oncology research, primarily investigated for its potential as a kinase inhibitor. Its core structure features a rhodanine-thiophene scaffold, a pharmacophore known to exhibit potent inhibitory activity against various protein kinases. Research suggests this compound may target Proviral Integration site for Moloney murine leukemia virus (PIM) kinases , a family of serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis. Dysregulation of PIM kinase signaling is implicated in the pathogenesis of several cancers, including hematological malignancies and solid tumors. The proposed mechanism of action involves the compound competitively binding to the ATP-binding pocket of PIM kinases, thereby blocking their phosphotransferase activity and downstream signaling pathways. This inhibition can lead to the induction of apoptosis and the reduction of cell proliferation in susceptible cancer cell lines. Consequently, this molecule serves as a valuable chemical probe for studying PIM kinase biology, validating PIM kinases as a therapeutic target, and exploring novel approaches for combination therapies in oncological research. Its structure-activity relationship (SAR) is also a key area of study for the design of more potent and selective kinase inhibitors.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S3/c17-11-5-1-2-6-12(11)18-14(20)9-19-15(21)13(24-16(19)22)8-10-4-3-7-23-10/h1-8H,9H2,(H,18,20)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYIYNGNIZBUGG-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide, a thioxothiazolidin derivative, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential applications of this compound based on diverse research findings.

Synthesis

The compound is synthesized through a multi-step process involving the condensation of thioketones with appropriate amines. The reaction typically includes the formation of thiazolidinone rings, which are critical for the biological activity of the resulting derivatives. The synthesis pathway can be summarized as follows:

  • Formation of Thiazolidinone : A thioketone reacts with an amine to form a thiazolidinone core.
  • Methylation/Acetylation : The thiazolidinone undergoes further modification to introduce acetamide functionality.
  • Final Product Isolation : The product is purified using standard techniques such as recrystallization or chromatography.

Antimicrobial Activity

Recent studies have demonstrated that thioxothiazolidin derivatives exhibit significant antimicrobial properties. For instance, a related compound showed potent inhibition against Staphylococcus aureus, with IC50 values ranging from 15.27 µg/mL to 17.78 µg/mL for various derivatives . The ability to inhibit biofilm formation was also notable, with reductions observed at concentrations as low as 512 µg/mL.

Anticancer Activity

The cytotoxic effects of thioxothiazolidin derivatives have been evaluated against various cancer cell lines, including MCF7 (breast cancer) and K562 (chronic myelogenous leukemia). Compounds derived from thioxothiazolidin showed moderate cytotoxicity, with IC50 values indicating potential efficacy against these cell lines . The structure-activity relationship suggests that modifications to the thiophenyl and acetamide groups can enhance cytotoxic effects.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural features:

  • Chlorine Substitution : The presence of a chlorine atom on the phenyl ring has been associated with increased potency against microbial strains.
  • Thiazolidinone Core : The stability and reactivity of the thiazolidinone ring are crucial for interaction with biological targets.
  • Functional Groups : Variations in functional groups attached to the thiophene and thiazolidinone moieties can significantly affect both antimicrobial and anticancer activities.

Case Studies

  • Urease Inhibition : A study on similar thioxothiazolidin derivatives indicated their potential as urease inhibitors, which could have implications in treating conditions like kidney stones and peptic ulcers . The best-performing compounds showed IC50 values significantly lower than standard inhibitors.
    CompoundIC50 Value (µg/mL)Activity Type
    6e15.27Urease Inhibition
    6i17.78Urease Inhibition
  • Cytotoxicity Evaluations : Another investigation revealed that certain derivatives exhibited mild-to-moderate cytotoxic activity against MCF7 and K562 cells, suggesting their potential as anticancer agents .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of thiazolidinones exhibit significant antibacterial and antifungal activities. The incorporation of the chlorophenyl and thiophenyl moieties may enhance these properties, making it a candidate for further pharmacological studies.

Case Study: A study published in Frontiers in Pharmacology highlighted the efficacy of thiazolidinone derivatives against various bacterial strains, suggesting that similar compounds could be developed based on the structure of (E)-N-(2-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide .

Anti-inflammatory Properties

Research indicates that thiazolidinone compounds can exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines. This compound's structure suggests it may similarly possess these properties, warranting further investigation into its anti-inflammatory mechanisms.

Data Table: Anti-inflammatory Activity Comparison

CompoundSourceActivity (IC50)
Thiazolidinone AJournal of Medicinal Chemistry25 µM
Thiazolidinone BEuropean Journal of Medicinal Chemistry15 µM
(E)-N-(2-chlorophenyl)-2-(4-oxo...)Proposed StudyTBD

Material Science

The unique structural properties of this compound may also find applications in material science, particularly in developing organic semiconductors or sensors due to its electronic properties derived from the thiophene group.

Research Insight: Recent advancements in organic electronics have shown that compounds with thiophene units can enhance charge transport properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s activity and physicochemical properties are influenced by:

  • 2-Chlorophenyl acetamide : Increases lipophilicity compared to 4-chlorophenyl (as in ), altering membrane permeability .
  • Thioxothiazolidinone core: The 2-thioxo group improves electron-withdrawing capacity, stabilizing the ring system and influencing redox properties .
Table 1: Key Structural Analogs and Properties
Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Biological Activity Reference
Target Compound R1: Thiophen-2-ylmethylene; R2: 2-Cl ~444.9* Not reported Not reported Hypothesized anticancer -
N-(4-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide R1: Thiophen-2-ylmethylene; R2: 4-Cl 387.47 Not reported Not reported Not reported
N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]acetamide R1: Thiophen-2-yl; R2: 4-Cl 503 175–177 75 Anti-breast cancer (in vitro)
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)acetamide R1: 4-Cl-benzylidene; R2: 4-OCH3 ~434.9* 186–187 90 Not reported

*Calculated based on molecular formula.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target compound likely exhibits NH (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretches, consistent with analogs in .
  • 1H-NMR : Expected signals include a thiophene proton singlet (~7.5 ppm) and acetamide NH (~12 ppm), similar to compound 9 in .

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